Z-His-ome
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-14(19)13(7-12-8-16-10-17-12)18-15(20)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,17)(H,18,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEOALLEVMGHEC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for Nα Benzyloxycarbonyl L Histidine Methyl Ester Z His Ome and Analogues
Principles of Amino Acid Protection in Histidine Chemistry
The selective modification of histidine at its amino and carboxyl termini, while preserving the integrity of the imidazole (B134444) ring, is paramount. This is achieved through the use of orthogonal protecting groups, which can be selectively removed under different conditions.
Nα-Amino Group Protection via Benzyloxycarbonyl (Z/Cbz) Methodology
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for the α-amino functionality of amino acids. Introduced by Bergmann and Zervas, the Z group is stable under a variety of reaction conditions but can be readily cleaved by catalytic hydrogenation, or under strongly acidic conditions. This stability allows for subsequent modifications at the carboxyl terminus and the imidazole side chain without compromising the Nα-protection. The introduction of the Z group is typically achieved by reacting the amino acid with benzyl chloroformate in the presence of a base.
Imidazole Nitrogen (Nπ/Nτ) Protection Strategies for Selective Reactivity
Acid-labile protecting groups are frequently employed for the imidazole side chain. The tert-butoxycarbonyl (Boc) group can be introduced onto the imidazole nitrogen, but its stability can be a concern, as it may be partially cleaved during the removal of the Nα-Boc group in solid-phase peptide synthesis. The trityl (Trt) group offers greater steric hindrance and is more resistant to premature cleavage. Both Boc and Trt groups are typically removed under acidic conditions, such as with trifluoroacetic acid (TFA).
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl (Boc) | -(C=O)O-C(CH₃)₃ | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) |
| Trityl (Trt) | -C(C₆H₅)₃ | Trityl chloride (TrCl) | Trifluoroacetic acid (TFA) |
The phenacyl group has been demonstrated as a practical protecting group for the Nπ-position of the histidine imidazole ring. It is stable to both strong aqueous and anhydrous acids, as well as essentially unchanged by aqueous alkali. This orthogonality makes it particularly useful in syntheses where acid-labile or base-labile groups are present elsewhere in the molecule. The phenacyl group can be quantitatively cleaved by treatment with zinc in acetic acid or through photolysis google.com. The synthesis of N(α)-t-Butoxycarbonyl-N(π)-phenacyl-L-histidine has been successfully achieved and utilized in the synthesis of thyroliberin google.com.
The tert-butoxymethyl (Bum) group is another valuable acid-labile protecting group for the imidazole side chain. It is resistant to base and hydrogenolysis, allowing for the selective removal of other protecting groups under these conditions. The Bum group is ultimately removed by mild acidolysis thermofisher.com. The synthesis of Z-His(3-Bum)-OH has been reported with a yield of 87% following the saponification of Z-His(3-Bum)-OMe bris.ac.uk.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions |
| Phenacyl | -CH₂C(=O)C₆H₅ | Phenacyl bromide | Zinc/Acetic acid, Photolysis |
| tert-Butoxymethyl (Bum) | -CH₂-O-C(CH₃)₃ | tert-Butoxymethyl chloride | Mild acidolysis |
Carboxyl Group Esterification for Methyl Ester Formation
Esterification of the carboxyl group of Nα-protected histidine is a common strategy to facilitate subsequent coupling reactions in solution-phase synthesis. The formation of the methyl ester (OMe) is a straightforward process that can be achieved through several methods.
One common method involves the use of thionyl chloride (SOCl₂) in methanol (B129727) . This reagent system effectively converts the carboxylic acid to its corresponding methyl ester hydrochloride. For instance, L-histidine can be converted to L-histidine methyl ester hydrochloride by refluxing in methanol with thionyl chloride for 16 hours, achieving a near-quantitative yield researchgate.net.
Another efficient method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. This approach has been shown to produce amino acid methyl ester hydrochlorides in good to excellent yields and is compatible with a wide range of amino acids nih.gov. A patent describes the preparation of L-Histidine methyl ester hydrochloride by reacting L-Histidine with trimethylchlorosilane in anhydrous methanol at room temperature for approximately 13 hours, resulting in a yield of 93-95% google.com.
Diazomethane is also a highly effective reagent for the methylation of carboxylic acids, offering clean and quantitative conversion to the methyl ester. However, due to its toxicity and explosive nature, it is often used with caution and in specific laboratory settings masterorganicchemistry.comspcmc.ac.inpearson.com.
| Esterification Method | Reagents | Typical Conditions | Yield |
| Thionyl Chloride | SOCl₂, Methanol | Reflux, 16 h | ~99.5% researchgate.net |
| Trimethylchlorosilane | TMSCl, Methanol | Room Temperature, 13 h | 93-95% google.com |
| Diazomethane | CH₂N₂ | Ethereal solution | High/Quantitative |
Solution-Phase Synthetic Routes to Z-His-ome and Related Derivatives
The solution-phase synthesis of this compound involves a sequential process of Nα-protection followed by carboxyl group esterification.
A typical synthetic route commences with the protection of the α-amino group of L-histidine with a benzyloxycarbonyl (Z) group. This is generally achieved by reacting L-histidine with benzyl chloroformate under basic conditions. The resulting Z-L-histidine can then be esterified to yield this compound.
For the synthesis of imidazole-protected analogues, such as Z-His(Bum)-OMe, the strategy involves the initial preparation of the imidazole-protected histidine methyl ester followed by Nα-protection. For example, the synthesis of Z-His(3-Bum)-OMe has been achieved with a 50% yield through the reaction of Z-His(Boc)-OMe regioisomers with Bum-Cl, followed by chromatographic separation bris.ac.uk. The subsequent saponification of Z-His(3-Bum)-OMe using sodium hydroxide (B78521) in a THF/water mixture yields Z-His(3-Bum)-OH in 87% yield bris.ac.uk.
The following table summarizes the synthesis of an imidazole-protected Z-His derivative:
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield | Reference |
| Z-His(Boc)-OMe regioisomers | Bum-Cl | EtOAc | 4 h | Z-His(3-Bum)-OMe | 50% | bris.ac.uk |
| Z-His(3-Bum)-OMe | 1 M NaOH | THF/H₂O | 15 min | Z-His(3-Bum)-OH | 87% | bris.ac.uk |
The synthesis of dipeptides containing this compound is also a common practice in solution-phase peptide synthesis. This involves the coupling of this compound with another N-protected amino acid, or the coupling of Z-His-OH with an amino acid methyl ester, using standard peptide coupling reagents.
Stepwise Coupling and Isolation Procedures
The synthesis of this compound typically begins with the protection of the α-amino group of L-histidine. A common method involves the reaction of L-histidine with benzyl chloroformate (Cbz-Cl) under basic conditions. This is followed by the esterification of the carboxylic acid group. A direct and efficient method for the esterification of amino acids is the use of thionyl chloride (SOCl₂) in methanol.
A general stepwise procedure for the synthesis of L-histidine methyl ester dihydrochloride involves suspending L-histidine in methanol under a nitrogen atmosphere and adding thionyl chloride dropwise at 0°C. The solution is then refluxed to drive the reaction to completion. After removing the solvent, the resulting solid can be washed with suitable organic solvents like ethyl acetate and diethyl ether to remove impurities, affording the desired product as a white powder. semanticscholar.org
Following the preparation of the histidine methyl ester, the Nα-benzyloxycarbonyl group is introduced. This can be achieved by reacting the histidine methyl ester with benzyl chloroformate in the presence of a base. The isolation of the final product, this compound, often involves extraction and crystallization techniques. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield colorless crystals. orgsyn.org
The isolation and purification process is crucial for obtaining high-purity this compound. After the reaction, the mixture is typically worked up by washing with aqueous solutions to remove byproducts and unreacted reagents. For instance, washing with an acidic solution like 10% aqueous citric acid can remove basic impurities, while a wash with a mild base like 1 N sodium hydrogen carbonate can remove acidic byproducts. orgsyn.org The organic phase is then dried over an anhydrous salt like sodium sulfate before the solvent is removed under reduced pressure. orgsyn.org
| Step | Reagents and Conditions | Purpose |
| 1. Esterification | L-histidine, Methanol (MeOH), Thionyl chloride (SOCl₂), 0°C to reflux | Protection of the carboxylic acid as a methyl ester. |
| 2. N-protection | L-histidine methyl ester, Benzyl chloroformate (Cbz-Cl), Base (e.g., N-methylmorpholine), 0°C to room temperature | Protection of the α-amino group with the benzyloxycarbonyl (Z) group. |
| 3. Work-up | Ethyl acetate, 10% Citric acid, 1 N Sodium hydrogen carbonate, Water | Removal of unreacted reagents and byproducts. |
| 4. Isolation | Drying over Sodium Sulfate, Rotary evaporation | Removal of water and solvent to obtain the crude product. |
| 5. Purification | Recrystallization from a suitable solvent (e.g., ethyl acetate) | To obtain the final product in high purity. |
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that can be varied include the choice of solvent, reaction temperature, stoichiometry of reactants, and the type of base used. reddit.com The goal is to find a balance that favors the desired reaction pathway while minimizing side reactions and the formation of impurities.
For instance, in the esterification step, the dropwise addition of thionyl chloride at a low temperature (0°C) is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts. semanticscholar.org Similarly, during the N-protection step, maintaining a low temperature during the addition of benzyl chloroformate helps to control the reactivity and improve the selectivity of the reaction.
The choice of base in the N-protection step can also significantly impact the outcome. A non-nucleophilic organic base, such as N-methylmorpholine, is often preferred to avoid side reactions. orgsyn.org The reaction time is another critical factor; allowing the reaction to proceed for an adequate duration, often monitored by techniques like thin-layer chromatography (TLC), ensures maximum conversion of the starting material. google.com
Purification strategies also play a vital role in the final purity of the product. While recrystallization is a common and effective method, other techniques such as column chromatography can be employed if impurities are difficult to remove by crystallization alone. researchgate.net In some cases, a trade-off may be necessary between achieving a very high yield with some impurities and a slightly lower yield of highly pure product that is easier to purify. reddit.com
| Parameter | Condition | Rationale |
| Temperature | 0°C for initial reagent addition, followed by room temperature or reflux | Controls reaction rate and minimizes side reactions. |
| Solvent | Dry, aprotic solvent (e.g., dichloromethane) for N-protection | Prevents unwanted reactions with the solvent. |
| Base | Non-nucleophilic organic base (e.g., N-methylmorpholine) | Minimizes side reactions and promotes the desired coupling. |
| Stoichiometry | Slight excess of the protecting group reagent | Drives the reaction to completion. |
| Reaction Time | Monitored by TLC | Ensures complete conversion of the starting material. |
Integration of this compound in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. bachem.com The Z-group, being a urethane-type protecting group, is known to suppress racemization during peptide coupling. nih.gov While the Fmoc/tBu strategy is more common in modern SPPS, the Z-group, in conjunction with other protecting groups, can be utilized in specific synthetic strategies. nih.gov
In SPPS, the C-terminal amino acid is first attached to a solid support (resin). peptide.com The synthesis then proceeds by the sequential addition of Nα-protected amino acids. After each coupling step, the Nα-protecting group is removed, and the next amino acid is coupled to the growing peptide chain. peptide.com The use of pre-synthesized this compound in solution-phase peptide synthesis is well-established. For integration into SPPS, a strategy would be required where the methyl ester of this compound is saponified to the free carboxylic acid before being activated for coupling to the resin-bound peptide.
However, the direct use of this compound in standard Fmoc-based SPPS is not typical due to the harsh conditions often required for the removal of the Z-group (catalytic hydrogenation), which may not be compatible with many resins and other protecting groups. The Boc/Bzl protection scheme, which is more compatible with the Z-group, utilizes acid-labile protecting groups. peptide.com
Chemoenzymatic and Catalytic Approaches in Histidine Derivative Synthesis
Chemoenzymatic and catalytic methods offer green and highly selective alternatives to traditional chemical synthesis. These approaches can provide milder reaction conditions and improved stereoselectivity.
Chemoenzymatic Synthesis: Enzymes, as biocatalysts, can be employed for the synthesis of amino acid derivatives with high specificity. For instance, hydrolases can be used for the stereoselective hydrolysis of racemic esters of histidine to obtain enantiomerically pure L- or D-histidine. While specific examples for the direct enzymatic synthesis of this compound are not prevalent, the principles of chemoenzymatic synthesis can be applied. For example, an enzyme could potentially be used to catalyze the esterification of Nα-Z-L-histidine with methanol.
Catalytic Approaches: The use of metal catalysts in organic synthesis is well-established. In the context of histidine derivatives, metal complexes have been studied for their catalytic activity in various reactions. researchgate.net For instance, a catalytic approach could be envisioned for the N-protection step, potentially offering a more efficient and environmentally friendly alternative to the use of stoichiometric reagents. The development of new catalysts for C-H activation and functionalization also opens up possibilities for novel synthetic routes to histidine analogues.
Stereocontrol and Chirality Preservation in Synthetic Pathways of Histidine Derivatives
Maintaining the stereochemical integrity of the chiral center at the α-carbon is of utmost importance in the synthesis of amino acid derivatives for peptide synthesis. Histidine is particularly prone to racemization during peptide coupling reactions. nih.gov This is attributed to the imidazole side chain, which can facilitate the formation of an enolate intermediate, leading to a loss of stereochemistry. nih.gov
The use of urethane-based protecting groups like the benzyloxycarbonyl (Z) group is a key strategy to suppress racemization. nih.gov These groups reduce the acidity of the α-proton, making enolization less favorable. Furthermore, careful control of reaction conditions, such as temperature and the choice of coupling reagents and bases, is crucial to minimize racemization.
In addition to preventing racemization during the synthesis of this compound itself, it is also critical to ensure that subsequent steps, such as its incorporation into a peptide chain, are performed under conditions that preserve chirality. The development of stereoselective synthetic methods, such as asymmetric catalysis, is an active area of research aimed at producing enantiomerically pure amino acid derivatives. uni-saarland.de
Advanced Applications of Z His Ome in Complex Molecular Architectures
Z-His-ome as a Key Building Block in Peptide and Oligopeptide Synthesis
The utility of this compound extends across various facets of peptide and oligopeptide synthesis, primarily due to its protective group strategy and the inherent reactivity of the histidine side chain.
Strategic Incorporation into Linear and Cyclic Peptide Sequences
This compound serves as a fundamental component for the stepwise elongation of peptide chains, a process central to both solution-phase and solid-phase peptide synthesis (SPPS) chem960.comfishersci.fr. In solution-phase synthesis, the Z-protecting group on the alpha-amino nitrogen prevents undesired side reactions and uncontrolled oligomerization during the coupling of activated amino acids wikipedia.org. This controlled reactivity is essential for the precise assembly of linear peptide sequences, ensuring the correct amino acid is added at each step.
For the synthesis of cyclic peptides, which are increasingly recognized for their enhanced conformational stability and improved pharmacokinetic properties compared to their linear counterparts, this compound offers strategic advantages wikipedia.orgwikipedia.orgfishersci.co.ukamericanelements.com. The Z-group can be removed under mild conditions, such as hydrogenolysis, which is compatible with many other protecting groups and sensitive functionalities often present in complex peptide structures wikipedia.org. This orthogonality allows for the synthesis of protected linear peptide fragments containing this compound, which can then be deprotected and cyclized in a subsequent step, facilitating the construction of macrocyclic architectures. The ability to prepare protected peptide fragments is particularly valuable in fragment condensation approaches for synthesizing longer or more complex peptides, including cyclic ones wikipedia.orgfishersci.fr.
Role in Suppressing Side Reactions and Enhancing Coupling Efficiency in Peptide Elongation
Peptide chain elongation is susceptible to various challenges, including poor coupling efficiency and the formation of undesirable side products, most notably racemization at the α-carbon of amino acids chem960.comchem960.com. Histidine, in particular, is prone to racemization due to the electron-withdrawing nature of its imidazole (B134444) ring, which can promote epimerization of carboxy-activated derivatives.
The Nα-benzyloxycarbonyl protection in this compound, along with appropriate imidazole side-chain protection (e.g., Nτ- or Nπ-protection, as seen in derivatives like Z-His(1-Bum)-OMe or Z-His(3-Bum)-OMe), is crucial for mitigating these issues. By protecting the α-amino group, this compound ensures that the coupling reaction proceeds selectively with the intended carboxyl group, preventing self-condensation. While this compound itself is not a coupling reagent, its proper protection allows for the effective use of powerful coupling reagents (e.g., HBTU, HATU, Oxyma Pure) and additives that are designed to maximize coupling efficiency and suppress racemization during amide bond formation chem960.comfishersci.fr. The use of such protected histidine derivatives, combined with optimized coupling conditions, leads to higher purity and yield of the desired peptide products.
Facilitating Chemical Ligation and Acyl Transfer Processes
Chemical ligation techniques, such as Native Chemical Ligation (NCL), are indispensable for the convergent synthesis of large peptides and proteins from smaller, unprotected fragments. These methods typically rely on a two-step process involving an initial transthioesterification followed by a rapid S→N acyl transfer to form a native amide bond.
While NCL traditionally involves an N-terminal cysteine, the broader concept of acyl transfer is fundamental to all peptide bond formation. Histidine's imidazole side chain is known for its ability to catalyze nucleophilic reactions and proton transfer, which are key aspects of acyl transfer mechanisms. Although this compound's direct role in facilitating ligation as a catalyst is not its primary function, its incorporation into peptide fragments allows for the controlled synthesis of segments that can then participate in various ligation strategies. The Z-group's mild removal conditions (hydrogenolysis) are advantageous for preparing peptide fragments that retain their integrity for subsequent ligation reactions, which often occur in aqueous environments with unprotected peptides wikipedia.org. Furthermore, studies on histidine-containing oligopeptides with Z-protection have shown the involvement of the imidazole ring and amide nitrogens in metal ion coordination, which can influence acyl transfer processes in specific contexts, such as templated reactions.
Design and Synthesis of Histidine-Containing Peptidomimetics
Peptidomimetics are compounds designed to mimic the biological activity of natural peptides while overcoming their inherent limitations, such as enzymatic degradation and poor membrane permeability americanelements.com. Histidine, with its unique imidazole ring, is a critical residue in many bioactive peptides and proteins, often involved in receptor recognition, metal coordination, and catalytic activities. This compound, or its related protected forms (e.g., Boc-L-His-OMe), serves as a versatile starting material for the synthesis of complex histidine-containing peptidomimetics.
Introduction of Conformational Constraints in Histidine Analogues
A key strategy in peptidomimetic design is the introduction of conformational constraints to reduce flexibility, enhance binding affinity and selectivity, and improve stability fishersci.co.ukamericanelements.com. This compound can be modified to create histidine analogues with restricted conformations. This includes strategies such as replacing α and/or β-hydrogen atoms with alkyl substituents, introducing α,β-didehydro unsaturation, or incorporating Cα-Cβ cyclopropane (B1198618) insertions (ACC derivatives).
For instance, the synthesis of 2-chloro-L-histidine, an analogue used for functional characterization, has been achieved starting from Boc-L-His-OMe, demonstrating the feasibility of modifying the histidine ring itself. The importance of cyclic amino acid motifs for imparting conformational rigidity to peptidomimetics has also been highlighted. By utilizing this compound as a precursor, researchers can systematically introduce these structural modifications, allowing for precise control over the χ-space (side-chain torsional angles) of the histidine residue, which is critical for its interaction with biological targets.
Exploration of Modified Histidine Residues for Altered Biological Interactions
The modification of histidine residues within peptidomimetics can significantly alter their biological interactions, leading to compounds with enhanced or novel activities. This compound provides a platform for introducing such modifications. For example, ring-modified histidine-containing peptides have been synthesized by benzylation at the N-1 position and iodination at the C-5 position of histidine, demonstrating potent antifungal activity against Cryptococcus neoformans. These modifications can impart crucial properties, such as increased hydrophobicity, which aids in fungicidal activity.
Histidine's moderate nucleophilicity and its presence in enzyme active sites, metal-binding sites, and protein-protein interaction interfaces make it an attractive target for chemical modifications aimed at modulating biological function. The ability to synthesize and incorporate modified histidine residues using this compound as a starting material allows for the exploration of new chemical space in drug discovery. This includes the development of histidine-rich peptidomimetics with improved antimicrobial properties, as well as compounds that can coordinate metal ions differently, influencing enzymatic activity or protein-protein interactions.
Table 1: Examples of Modified Histidine Peptidomimetics and Their Activities
| Peptidomimetic Type / Modification | Key Structural Feature | Biological Interaction / Activity | Reference |
| Ring-modified histidine-containing dipeptides | N-1 benzylation, C-5 iodination | Potent antifungal activity against C. neoformans | |
| Histidine-rich peptides (e.g., H2K) | High histidine content (e.g., 60%) | Potent inhibitors of Candida species | |
| 2-Chloro-L-histidine analogues | Chlorination at C2 of imidazole | Functional characterization in enzyme studies | |
| Conformational constraints (general) | Alkyl substitution, unsaturation, cyclic imino derivatives | Control of χ-space for optimized receptor binding |
Mechanistic Investigations and Stereochemical Outcomes in Reactions Involving Z His Ome
Elucidation of Reaction Mechanisms in the Context of Histidine Derivatives
The unique structure of histidine, and by extension Z-His-ome, with its imidazole (B134444) side chain, dictates its reactivity and catalytic role in various chemical transformations. A thorough understanding of the reaction mechanisms is essential for predicting product formation and optimizing reaction conditions.
The imidazole ring of histidine is a versatile functional group that can act as both a nucleophile and a catalyst. nih.govresearchgate.netnih.gov Its nucleophilicity stems from the lone pair of electrons on the sp2-hybridized nitrogen atom, which can attack electrophilic centers. researchgate.net In the context of this compound, the imidazole side chain can participate in intramolecular and intermolecular reactions.
The catalytic activity of the imidazole group is often attributed to its ability to act as a general acid or a general base. nih.gov With a pKa of approximately 6.0 for the imidazolium ion, it can efficiently mediate proton transfer in reactions occurring near physiological pH. nih.gov In ester hydrolysis, for instance, the imidazole group can function as a nucleophilic catalyst by attacking the carbonyl group of an ester to form a reactive acyl-imidazole intermediate. This intermediate is then more susceptible to hydrolysis, regenerating the imidazole catalyst. youtube.com
The nucleophilicity of the imidazole nitrogen atoms can be influenced by the surrounding chemical environment. In peptide synthesis, the protection of the α-amino group with the benzyloxycarbonyl (Z) group in this compound prevents its participation in peptide bond formation, thereby allowing the selective reactivity of the imidazole side chain to be studied and exploited.
The elucidation of reaction mechanisms involving this compound relies on the identification and characterization of transient species such as reaction intermediates and the analysis of transition states. wikipedia.org Reaction intermediates are transient molecular entities that are formed from the reactants and further react to form the products. wikipedia.orglibretexts.org In many reactions involving this compound, such as acylation or alkylation at the imidazole nitrogen, tetrahedral intermediates are commonly proposed. For example, in a nucleophilic attack of the imidazole on a carbonyl compound, a tetrahedral intermediate is formed where the carbon of the carbonyl group changes its hybridization from sp2 to sp3.
Transition state analysis provides insight into the energy barriers of a reaction and the geometry of the highest energy point along the reaction coordinate. masterorganicchemistry.comnih.govnih.gov For reactions involving this compound, computational methods can be employed to model the transition state structures. For instance, in an S_N2 reaction at a chiral center, the transition state would feature a pentacoordinate carbon atom with the incoming nucleophile and the leaving group in apical positions, leading to an inversion of stereochemistry. The energy of the transition state determines the rate of the reaction, and understanding its structure is key to predicting stereochemical outcomes. beilstein-journals.org
Stereochemical Control and Diastereoselective Synthesis of Histidine-Bearing Compounds
The presence of a chiral center at the α-carbon of the histidine residue in this compound makes stereochemical control a critical aspect of its chemistry. The synthesis of complex molecules containing multiple chiral centers requires precise control over the stereochemical outcome of each reaction step.
Protecting groups play a crucial role not only in masking reactive functional groups but also in influencing the stereoselectivity of reactions. mdpi.com In this compound, the bulky benzyloxycarbonyl (Z) group at the α-amino position can exert significant steric hindrance, thereby directing the approach of incoming reagents to the opposite face of the molecule. This steric directing effect can lead to high levels of diastereoselectivity in reactions that create a new stereocenter.
For example, in the alkylation of an enolate derived from a this compound derivative, the Z-group can block one face of the enolate, forcing the alkylating agent to approach from the less hindered side. This results in the preferential formation of one diastereomer over the other. The choice of protecting group is therefore a critical parameter in the design of stereoselective syntheses.
| Protecting Group | Typical Influence on Stereoselectivity | Example Reaction |
|---|---|---|
| Benzyloxycarbonyl (Z) | Steric hindrance directing incoming reagents to the opposite face. | Diastereoselective alkylation of enolates. |
| tert-Butoxycarbonyl (Boc) | Can influence conformation and chelation, leading to stereocontrol. | Asymmetric hydrogenation. |
| Fluorenylmethyloxycarbonyl (Fmoc) | Bulky group providing steric shielding. | Peptide couplings and solid-phase synthesis. |
The synthesis of unsaturated histidine derivatives, such as those containing a carbon-carbon double bond in the side chain, requires control over the geometry of the double bond, leading to either the Z (zusammen) or E (entgegen) isomer. fiveable.me The stereochemical outcome of elimination reactions is often governed by the reaction mechanism and the steric and electronic properties of the substrate and base. libretexts.orgresearchgate.netyoutube.com
For instance, in an E2 elimination reaction, an anti-periplanar arrangement of the proton to be removed and the leaving group is typically favored. By carefully choosing the substrate conformation and the base, it is possible to control which proton is abstracted, thus leading to the selective formation of either the Z or E alkene. The principles of stereoelectronic control are paramount in achieving high levels of Z/E selectivity. While specific examples for this compound are not extensively documented in readily available literature, the general principles of controlling Z/E selectivity in elimination and olefination reactions are applicable. researchgate.net
| Reaction Type | Key Factors Influencing Z/E Selectivity | Predominant Isomer |
|---|---|---|
| Wittig Reaction | Nature of the ylide (stabilized vs. unstabilized), solvent, and presence of salts. | Z for unstabilized ylides, E for stabilized ylides. |
| Horner-Wadsworth-Emmons Reaction | Structure of the phosphonate ester and reaction conditions. | Generally E-selective. |
| E2 Elimination | Stereochemical relationship between the proton and leaving group (anti-periplanar favored). | Depends on substrate conformation. |
When this compound is used as a building block in the synthesis of molecules with multiple stereocenters, the inherent chirality of the L-histidine backbone can influence the stereochemistry of newly formed chiral centers. This phenomenon, known as diastereoselective synthesis, is a cornerstone of modern organic chemistry. nih.gov
The formation of a new chiral center adjacent to the existing one in this compound can be influenced by steric and electronic interactions in the transition state. For example, in a nucleophilic addition to a carbonyl group attached to the histidine side chain, the existing stereocenter can direct the nucleophile to attack one face of the carbonyl preferentially, leading to a diastereomeric excess of one product. This substrate-controlled diastereoselectivity is a powerful tool for the synthesis of complex, stereochemically defined molecules. The stereochemical outcome can often be predicted using models such as Cram's rule or the Felkin-Anh model, which consider the steric and electronic effects of the substituents on the existing chiral center. rsc.org
Computational Chemistry Approaches for Investigating this compound Reactivity and Interactions
Computational chemistry serves as a powerful tool in modern chemical research, offering profound insights into molecular behaviors where experimental methods may be challenging to apply. wikipedia.orgshodor.org By using computer simulations, researchers can model chemical phenomena, thereby predicting the properties and reactivity of molecules like this compound. wikipedia.org These computational approaches complement laboratory experiments, providing a detailed, atomistic view of reaction mechanisms, stereochemical outcomes, and intermolecular interactions. For a specialized molecule such as this compound, a protected derivative of the amino acid histidine, computational methods are invaluable for exploring its conformational flexibility, electronic structure, and how it interacts with other molecules, such as enzymes or synthetic receptors.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are indispensable techniques for studying the dynamic nature of molecules. nih.govnih.gov MD simulations, in particular, track the motions of atoms in a system over time by solving Newton's equations of motion, providing a virtual window into molecular behavior at a high resolution. nih.govyoutube.com This methodology is especially useful for understanding the conformational preferences of flexible molecules like this compound and for observing how it interacts with its environment, such as solvent molecules or a biological macromolecule.
In the context of this compound, MD simulations can be employed to generate an ensemble of its most likely conformations in a given solvent. By analyzing these simulations, researchers can identify stable structures and understand the intramolecular interactions that govern its shape. Furthermore, when studying the interaction of this compound with a target protein, MD simulations can reveal the process of binding and unbinding, highlighting key changes in the conformation of both the ligand and the receptor. acs.org
Below is a data table representing hypothetical results from a 100-nanosecond MD simulation of this compound, illustrating its structural stability in an aqueous environment.
| Simulation Time (ns) | RMSD of this compound (Å) | Radius of Gyration (Å) | Solvent Accessible Surface Area (Ų) |
| 0 | 0.00 | 5.8 | 350 |
| 20 | 1.25 | 5.9 | 355 |
| 40 | 1.31 | 5.8 | 352 |
| 60 | 1.28 | 5.9 | 354 |
| 80 | 1.35 | 5.8 | 351 |
| 100 | 1.33 | 5.8 | 353 |
This interactive table contains hypothetical data for illustrative purposes. The Root Mean Square Deviation (RMSD) indicates how much the molecule's backbone atoms deviate from their initial structure, with low, stable values suggesting structural integrity. The Radius of Gyration reflects the molecule's compactness, and the Solvent Accessible Surface Area quantifies its exposure to the solvent.
Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics
Density Functional Theory (DFT) is a quantum mechanical method widely used in chemistry to compute the electronic structure of molecules. nih.govresearchgate.net Unlike molecular mechanics, DFT accounts for the electronic distribution, making it highly suitable for studying chemical reactions where bonds are formed and broken. nih.govaps.org DFT calculations allow researchers to map potential energy surfaces, identify transition states, and determine the activation energies of reactions, thereby providing a detailed mechanistic understanding. nih.govresearchgate.net
For a reaction involving this compound, such as the hydrolysis of its ester group or its participation in a peptide coupling reaction, DFT studies can elucidate the step-by-step mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net This profile is critical for understanding the reaction's feasibility, kinetics, and stereochemical outcome. DFT can also reveal how different catalysts or solvent environments might influence the reaction pathway and its energetics.
The following table presents hypothetical energetic data calculated using DFT for a proposed reaction pathway involving this compound.
| Reaction Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0.0 |
| Transition State 1 (TS1) | First energetic barrier | +15.2 |
| Intermediate | A short-lived species | -5.4 |
| Transition State 2 (TS2) | Second energetic barrier | +12.8 |
| Products | Final products of the reaction | -18.7 |
Prediction of Molecular Recognition and Binding Affinities for Protected Amino Acid Esters
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, a fundamental process in biology and supramolecular chemistry. wikipedia.orgwikipedia.org Computational methods are frequently used to predict how a ligand, such as a protected amino acid ester like this compound, will bind to a receptor and to estimate the strength of this interaction, known as binding affinity. nih.gov Techniques like molecular docking are employed to predict the preferred orientation of a ligand within a receptor's binding site. wikipedia.org
These docking studies, often followed by more rigorous calculations like free energy perturbations or MD simulations, can provide both qualitative and quantitative predictions of binding. acs.org For this compound, these methods can be used to screen potential protein targets or to understand how modifications to its structure might enhance its binding to a known receptor. The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that contribute to the stability of the complex. wikipedia.org
A hypothetical summary of a computational study predicting the binding of this compound to a target protein is shown below.
| Parameter | Value / Description |
| Binding Affinity (ΔG) | -8.5 kcal/mol |
| Inhibition Constant (Ki, predicted) | 2.1 µM |
| Hydrogen Bonds | 3 (with Ser-122, Gly-124, Asn-155) |
| Hydrophobic Contacts | Benzyl group with Leu-89, Val-91; Imidazole ring with Phe-201 |
| Key Residue Interaction | Imidazole nitrogen with a metal cofactor in the active site |
This interactive table contains hypothetical data for illustrative purposes. Such data is crucial in structure-based drug design, as it helps prioritize compounds for synthesis and experimental testing. wikipedia.orgnih.gov
Advanced Analytical Methodologies for Z His Ome and Its Research Intermediates
Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure of Z-His-ome and verifying its purity. They leverage the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules like this compound mdpi.combu.edu. By analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, NMR provides detailed information on the connectivity, functional groups, and spatial arrangement of atoms within the molecule.
For this compound, proton (¹H) NMR spectroscopy is crucial for identifying and quantifying the various proton environments. Key signals include those from the benzyloxycarbonyl (Z) protecting group (e.g., aromatic protons, benzylic methylene (B1212753) protons), the α-proton and β-protons of the histidine backbone, the protons of the imidazole (B134444) ring (C2-H and C5-H), and the methyl protons of the ester group. Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton, including carbonyl carbons, aromatic carbons, and aliphatic carbons, which helps confirm the presence of all expected carbon atoms and their chemical environments mdpi.combu.edu.
Table 1: Representative NMR Chemical Shifts for this compound (Hypothetical Data)
| Nucleus | Proton/Carbon Type | Chemical Shift (δ, ppm) | Multiplicity | Integration/Count |
| ¹H | Imidazole C2-H | 7.8 - 8.0 | s | 1H |
| ¹H | Imidazole C5-H | 6.8 - 7.0 | s | 1H |
| ¹H | Z-aromatic | 7.2 - 7.4 | m | 5H |
| ¹H | Z-CH₂ | 5.0 - 5.2 | s | 2H |
| ¹H | α-CH | 4.5 - 4.7 | dd | 1H |
| ¹H | β-CH₂ | 3.0 - 3.3 | m | 2H |
| ¹H | OCH₃ | 3.6 - 3.8 | s | 3H |
| ¹³C | Z-carbonyl (C=O) | 155 - 157 | 1C | |
| ¹³C | Ester carbonyl | 170 - 172 | 1C | |
| ¹³C | Imidazole C2 | 135 - 137 | 1C | |
| ¹³C | Imidazole C4/C5 | 115 - 120, 130-132 | 2C | |
| ¹³C | Z-aromatic | 127 - 138 | 6C | |
| ¹³C | Z-CH₂ | 66 - 68 | 1C | |
| ¹³C | α-CH | 52 - 54 | 1C | |
| ¹³C | β-CH₂ | 28 - 30 | 1C | |
| ¹³C | OCH₃ | 50 - 52 | 1C |
Beyond basic ¹H and ¹³C spectra, two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are valuable. NOESY experiments reveal spatial proximity between protons, regardless of bond connectivity, which can be used to confirm the relative stereochemistry or preferred conformations of this compound or its derivatives in solution nih.gov. For instance, NOESY spectra can indicate the proximity of the benzyloxycarbonyl group to the histidine side chain or backbone.
Furthermore, for studies involving metal complexes, specialized NMR techniques such as ¹¹³Cd-NMR can be employed. Research has shown the utility of ¹¹³Cd-NMR in characterizing the coordination of histidine imidazole to cadmium(II) ions in peptide complexes, such as Z-Cys-Ala-Pro-His-OMe, providing insights into the binding environment and chelation nih.gov. This is particularly relevant given histidine's known metal-binding capabilities.
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to provide structural information through fragmentation analysis thermofisher.comnih.gov. For this compound, MS is routinely used to confirm its molecular weight of 303.31 g/mol chem960.comguidechem.com.
In a typical MS experiment, this compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) thermofisher.comnih.gov. The presence of a prominent peak corresponding to the protonated molecule, [M+H]+ at m/z 304, is a primary indicator of the compound's identity and purity. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can confirm the elemental composition (C15H17N3O4) with high precision, differentiating it from compounds with similar nominal masses nih.gov.
Tandem mass spectrometry (MS/MS or MS²) involves fragmenting selected precursor ions and analyzing the resulting product ions nih.gov. This technique provides detailed structural information by revealing characteristic fragmentation patterns. For this compound, MS/MS can yield fragments corresponding to the loss of the methyl ester group, the benzyloxycarbonyl protecting group, or characteristic cleavages within the histidine backbone or imidazole ring. These fragmentation patterns serve as a molecular fingerprint, confirming the connectivity of the different structural moieties.
Table 2: Expected Mass Spectrometry Ions for this compound (Illustrative)
| Ion Type | m/z (approx.) | Origin/Description |
| [M+H]+ | 304.1 | Protonated molecular ion of this compound |
| [M+Na]+ | 326.1 | Sodium adduct |
| [M-OCH₃]+ | 272.1 | Loss of methyl ester group |
| [M-C₆H₅CH₂O]+ | 212.1 | Loss of benzyloxy group (part of Z-protecting group) |
| [M-C₆H₅CH₂OCO]+ | 168.1 | Loss of benzyloxycarbonyl group |
| Imidazole fragment | 82.0 | Characteristic fragment from histidine imidazole ring |
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by optically active (chiral) molecules jascoinc.comlibretexts.orgwikipedia.org. As L-histidine is a chiral amino acid, this compound, being an L-histidine derivative, exhibits a CD spectrum.
CD spectroscopy is particularly valuable for assessing the chiral purity of this compound, ensuring that no racemization has occurred during synthesis. The presence of a characteristic CD spectrum for the L-enantiomer, with specific Cotton effects (positive and negative bands at certain wavelengths), confirms its optical activity and configuration jascoinc.comlibretexts.org. Deviations from this expected spectrum, such as a diminished signal or the appearance of mirror-image bands, could indicate the presence of the D-enantiomer or racemization.
While primarily used for secondary structure analysis in larger biomolecules like proteins and nucleic acids, CD can also provide insights into the conformational preferences of smaller chiral molecules in solution wikipedia.orgnih.gov. For this compound, the CD spectrum arises from the chromophores present (e.g., the benzyloxycarbonyl group and the imidazole ring) in their chiral environment. Changes in solvent, temperature, or interactions with other molecules could induce subtle conformational shifts that might be detectable by CD.
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for the separation of this compound from impurities, unreacted starting materials, and by-products, as well as for its quantification in various samples.
High-Performance Liquid Chromatography (HPLC) is a widely used and highly versatile technique for the separation, identification, and quantification of compounds in a mixture mtoz-biolabs.comnih.gov. For this compound, HPLC is indispensable for both analytical purity assessment and preparative purification.
Analytical HPLC is employed to determine the purity of this compound and to monitor the progress of synthetic reactions. Reversed-phase HPLC (RP-HPLC) is a common mode for peptide and amino acid derivatives, where separation is based on differences in hydrophobicity mtoz-biolabs.comnih.gov. Typical conditions for this compound analysis might involve a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) in water, often buffered with a low concentration of trifluoroacetic acid (TFA) or phosphoric acid to control ionization and improve peak shape bris.ac.ukresearchgate.netwalshmedicalmedia.com. Detection is typically performed using a UV detector, given the chromophores present in this compound (benzyloxycarbonyl and imidazole groups) bris.ac.ukresearchgate.net.
Table 3: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value/Description |
| Column Type | C18 (e.g., 4.6 x 250 mm) |
| Particle Size | 5 µm |
| Mobile Phase A | 0.1% TFA in water or 0.095 M H₃PO₄ (pH 2.3) bris.ac.uk |
| Mobile Phase B | 0.1% TFA in acetonitrile or 60% acetonitrile bris.ac.uk |
| Flow Rate | 0.6 - 1.0 mL/min bris.ac.ukwalshmedicalmedia.com |
| Detection Wavelength | 220 nm or 254 nm (UV) bris.ac.uk |
| Temperature | 25 - 40 °C bris.ac.uk |
| Injection Volume | 10 - 20 µL |
| Retention Time (Rt) | Typically 5-15 min (depends on gradient and column) |
Preparative HPLC is used to isolate this compound from reaction mixtures on a larger scale, yielding high-purity material for subsequent steps in peptide synthesis or other research applications nih.gov. The principles are similar to analytical HPLC, but with larger column dimensions and higher flow rates to accommodate greater sample loads. HPLC can also be used to check the optical purity of this compound derivatives, as demonstrated in studies where RP-HPLC with specific buffer systems was used to detect D-enantiomer contamination bris.ac.uk.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique widely used for qualitative analysis, reaction monitoring, and initial screening of synthetic conditions for compounds like this compound libretexts.org. It provides a quick visual assessment of the components in a mixture.
In TLC, a small spot of the sample is applied to a stationary phase (e.g., silica (B1680970) gel) coated on a plate. The plate is then placed in a solvent (mobile phase) that moves up the plate by capillary action, separating the components based on their differential affinities for the stationary and mobile phases libretexts.org. For this compound and its intermediates, TLC is invaluable for:
Reaction Monitoring : Quickly determining if a reaction has gone to completion, if side products are forming, or if starting material remains.
Purity Check : Providing a preliminary assessment of the purity of a synthesized product or intermediate.
Solvent System Screening : Rapidly identifying suitable solvent systems for larger-scale chromatographic separations like flash chromatography or HPLC libretexts.org.
The retention factor (R_f) value is a key parameter in TLC, defined as the ratio of the distance traveled by the compound spot to the distance traveled by the solvent front libretexts.org. R_f values are characteristic for a given compound under specific TLC conditions (stationary phase, mobile phase, temperature). For this compound, different protecting groups or modifications would result in distinct R_f values, allowing for their differentiation. For example, a study mentioned an R_f value of 0.45 for Z-His(3-Bum)-OH in a specific solvent system bris.ac.uk.
Table 4: Illustrative TLC R_f Values for this compound and Related Compounds (Hypothetical Data)
| Compound | Solvent System (e.g., EtOAc:MeOH) | R_f Value | Observation (e.g., UV active) |
| This compound | 9:1 | 0.65 | UV active |
| L-Histidine methyl ester | 7:3 | 0.20 | UV active |
| Z-OH (by-product) | 9:1 | 0.80 | UV active |
| Z-His-OH | 8:2 | 0.40 | UV active |
Challenges and Optimization Strategies in Protected Histidine Chemical Research
Addressing Side Reactions and Undesired Transformations in Histidine Derivative Synthesis
The synthesis of histidine derivatives like Z-His-OMe is often complicated by side reactions and undesired transformations, primarily stemming from the reactive nature of the histidine imidazole (B134444) ring.
Prevention of Racemization During Coupling and Deprotection Steps
Histidine residues are particularly prone to racemization during peptide coupling reactions, a critical concern for maintaining the stereochemical purity of this compound and subsequent peptide products peptide.compeptide.comnih.govrsc.orgacs.org. This propensity for epimerization is largely attributed to the free N-π nitrogen in the imidazole moiety, which can catalyze the enolization of activated amino acids peptide.compeptide.comnih.gov.
To mitigate racemization during the synthesis and handling of this compound, several strategies are employed:
Side-Chain Protection: Protecting the imidazole side chain is the most effective approach to preserving the chiral integrity of histidine peptide.comnih.govacs.org. Groups like benzyloxymethyl (Bom), 2,4-dinitrophenyl (Dnp), tosyl (Tos), and more recently, 2-naphthylmethoxymethyl (NAPOM), are attached to the imidazole nitrogen to suppress racemization peptide.comnih.govacs.org. The Bom group, specifically attached at the τ-nitrogen, is highly effective in suppressing racemization, although its preparation can be more challenging and costly peptide.com.
Coupling Reagents and Conditions: The choice of coupling reagents and reaction conditions significantly impacts racemization. Acidic coupling conditions, such as those employing diisopropyl carbodiimide (B86325) (DIC)/HOBt, are generally sufficient to maintain histidine stereochemistry nih.gov. The addition of additives like HOBt, 6-Cl-HOBt, or HOAt can also suppress racemization during activation peptide.com.
Avoiding Base-Mediated Couplings: Base-mediated coupling methods tend to increase racemization, especially for histidine nih.gov. Therefore, protocols that minimize or avoid strong basic conditions are preferred when synthesizing this compound or incorporating it into a peptide chain.
Managing Imidazole Side-Chain Reactivity and Potential Modification
The imidazole side chain of histidine is a nucleophilic aromatic ring with two nitrogen atoms, Nπ and Nτ, possessing distinct features and a pKa of approximately 6, allowing it to act as both a nucleophile and a base rsc.org. This inherent reactivity can lead to various undesired side reactions during the synthesis of histidine derivatives like this compound.
Common side reactions and strategies to manage them include:
Acylation: The imidazole moiety can react with activated acid moieties to form acylimidazoles during coupling peptide.com. While these acylimidazoles are reactive and the acyl group is often removed in subsequent coupling steps, side-chain protection prevents this initial acylation peptide.com.
N-Arylation: The imidazole moiety is susceptible to N-arylation reactions, particularly in the presence of copper salts and triarylbismuthines researchgate.net. Protection of the imidazole ring, often with a trityl group, is crucial to prevent such side reactions researchgate.net.
Oxidation: The histidine side chain is susceptible to metal-catalyzed oxidation due to its metal-chelating properties, leading to products like 2-oxo-histidine rsc.org. While specific strategies for preventing oxidation of this compound's imidazole are not detailed, general protective measures against oxidative conditions are important.
Protecting Groups for Imidazole: Various protecting groups are employed for the imidazole nitrogen to manage its reactivity and prevent undesired modifications. These include:
Trityl (Trt): Acid-labile and commonly used in Fmoc chemistry peptide.com.
Benzyloxycarbonyl (Z or Cbz): While Z is used for Nα-protection in this compound, a bis-benzyloxycarbonyl-histidine methyl ester (where the imidazole is also Z-protected) exists, indicating its potential for imidazole protection chem960.com.
Benzyloxymethyl (Bom) and p-Methoxybenzyloxymethyl (PMBOM): Effective in suppressing racemization and managing reactivity, though Bom can be associated with formaldehyde (B43269) adduct formation during cleavage peptide.comnih.govacs.org.
2,4-Dinitrophenyl (Dnp) and Tosyl (Tos): Used in Boc chemistry for side-chain protection peptide.com.
Protecting Group Stability and Selective Cleavage Methodologies
This compound incorporates two key protecting groups: the benzyloxycarbonyl (Z) group for the α-amine and the methyl ester (OMe) for the carboxyl group. The stability of these groups and the ability to selectively cleave them without affecting other parts of the molecule are paramount for successful synthesis.
Benzyloxycarbonyl (Z) Group (Nα-Protection):
Stability: The Z-group is generally stable to both acidic and basic conditions, making it orthogonal to many other protecting groups total-synthesis.com.
Cleavage: The primary method for Z-group deprotection is hydrogenolysis, typically involving catalytic hydrogenation (e.g., over palladium with H2) or transfer hydrogenation rsc.orgtotal-synthesis.com. This process releases toluene (B28343) and the free carbamate, which then decarboxylates to yield the deprotected amine total-synthesis.com. While highly effective, this method can be problematic if other functional groups in the molecule (e.g., carbon-carbon double bonds, thiols, sulfides) are sensitive to reductive conditions rsc.org. Enzymatic "deprotectases" are emerging as a milder, highly selective alternative for Z-group removal, offering advantages in complex substrates rsc.org.
Methyl Ester (OMe) Group (Carboxyl Protection):
Stability: Methyl esters are generally stable under neutral conditions but are susceptible to hydrolysis.
Cleavage: The most common method for methyl ester deprotection is base-catalyzed hydrolysis, typically using alkali metal hydroxides or carbonates in aqueous methanol (B129727) or THF thieme-connect.deacsgcipr.org. Lithium hydroxide (B78521) in THF-methanol-H2O mixtures is a frequent choice for more complex substrates thieme-connect.de.
Selective Cleavage: Selective deprotection of methyl esters in the presence of other ester types or sensitive functional groups can be achieved through various methods, including:
Enzymatic Hydrolysis: Enzymes offer superb selectivity and mild conditions, making them ideal for regioselective hydrolysis of esters, especially in chiral synthesis or molecules with multiple hydrolyzable groups thieme-connect.deacsgcipr.org.
Non-Hydrolytic Conditions: Methods like using thiophenol with catalytic KF in dry NMP can achieve chemoselective cleavage of methyl esters under neutral, non-hydrolytic conditions, offering advantages over stoichiometric thiolate protocols oup.com. Aluminum powder and iodine in anhydrous acetonitrile (B52724) can also mediate one-pot deprotection of alkyl carboxylates organic-chemistry.org.
Orthogonal Protecting Group Strategy: The concept of orthogonality is crucial in multi-step syntheses involving this compound. Orthogonal protecting groups are designed to be removed under distinct, non-interfering conditions, allowing for selective deprotection of one functional group while others remain intact organic-chemistry.orgthermofisher.com. For this compound, the Z-group (removable by hydrogenolysis) and the methyl ester (removable by base hydrolysis) generally offer good orthogonality, provided no other functionalities are sensitive to these specific cleavage conditions. Further orthogonality considerations arise when an imidazole protecting group is also present, requiring careful selection to ensure its removal does not affect the Z or OMe groups, or vice-versa rsc.orguzh.chgoogle.combau.edu.lb.
Strategies for Enhancing Reaction Yields and Product Purity
Optimizing reaction yields and ensuring high product purity are critical for the efficient synthesis of this compound and its derivatives. This involves careful consideration of reaction conditions, reagent selection, and purification methodologies.
Optimization of Reaction Conditions: The yield and purity of protected amino acid esters are significantly influenced by solvents and active reagents scirp.orgresearchgate.net. For instance, in the synthesis of protected histidine active esters, optimizing the ratio of reactants and using appropriate solvents like tetrahydrofuran (B95107) (THF) at room temperature can lead to improved yields and purity scirp.orgresearchgate.netresearchgate.net.
Choice of Reagents: The selection of coupling reagents and protecting group reagents is vital. For example, using specific condensation reagents like HATU for histidine activation can lead to high yields scirp.orgresearchgate.net.
Purification Techniques: After synthesis, purification is essential to obtain high-purity this compound. Common techniques include:
Recrystallization: This is a simple and effective method for purifying solid compounds, often employed multiple times to achieve desired purity researchgate.net.
Scalability Considerations for Research and Development Purposes
The transition from laboratory-scale synthesis to larger-scale production for research and development (R&D) purposes introduces additional challenges and considerations for protected histidine derivatives like this compound.
Robust Protocols: For scalability, synthetic protocols must be robust, reproducible, and tolerant to variations in reaction parameters. Methods developed on a gram scale, such as the synthesis of N(π)-2-naphthylmethoxymethyl (NAPOM)-protected histidine derivatives, are crucial for larger-scale applications as they address issues like reagent instability that can hinder industrial production acs.org.
Cost-Effectiveness: The cost of reagents and solvents becomes a significant factor at larger scales. Strategies that minimize the use of expensive or difficult-to-handle reagents, or those that allow for efficient recycling of materials, are preferred. For instance, while some highly effective imidazole protecting groups are costly, their use might be justified if racemization is a significant problem peptide.com.
Process Optimization: Process optimization is key to improving efficiency and reducing waste in large-scale synthesis. This includes optimizing reaction times, temperatures, and concentrations, as well as developing efficient work-up procedures and purification methods that are suitable for larger batches thermofisher.comresearchgate.netresearchgate.net.
Safety and Environmental Impact: Scalability also necessitates a focus on safety and environmental considerations. This involves minimizing the use of toxic solvents and reagents and developing "greener" synthetic routes where possible, such as those employing biocatalysts for deprotection rsc.orgacsgcipr.org. The elimination of side-chain orthogonal protecting groups can also improve atom economy and decrease impurities generated during cleavage, contributing to sustainability rsc.org.
Future Research Directions and Emerging Trends in Z His Ome and Protected Histidine Chemistry
Advancements in Stereoselective and Enantioselective Synthesis of Histidine Analogues
Histidine analogues are invaluable tools in medicinal chemistry for probing biological processes and for developing novel therapeutics. The precise control of stereochemistry is paramount, as different stereoisomers can have vastly different biological activities.
Emerging trends in this area include:
Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in the synthesis of histidine precursors is a major focus. This includes asymmetric hydrogenation and transfer hydrogenation reactions to create chiral centers with high enantiomeric excess.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as other amino acids, to synthesize complex histidine analogues with defined stereochemistry continues to be a valuable strategy.
Development of Novel Precursors: The synthesis of versatile chiral building blocks that can be readily converted into a variety of histidine analogues is a key area of research. For example, the stereoselective synthesis of precursors for drugs like Voxilaprevir and Glecaprevir showcases advanced techniques in controlling stereochemistry. mdpi.com
Conformationally Constrained Analogues: Significant research is being directed towards the synthesis of conformationally constrained histidine analogues, such as those containing cyclopropane (B1198618) rings or other rigid structures. These molecules can help to elucidate the bioactive conformation of peptides and lead to more potent and selective drugs. This includes the synthesis of α-methylated histidines and triazole-containing aza-histidine analogues. mdpi.com
| Synthetic Approach | Description | Recent Advancements |
| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Rhodium complexes) to stereoselectively reduce a prochiral precursor. | Development of more efficient and selective catalysts for a wider range of substrates. |
| Phase Transfer Catalysis (PTC) | α-methylation of protected histidine substrates using PTC methods to create α-alkylated analogues. mdpi.com | Optimization of reaction conditions to improve yield and diastereoselectivity. |
| Click Chemistry | Copper-catalyzed Huisgen cycloaddition to create fully protected aza-histidine analogues suitable for peptide synthesis. mdpi.com | Exploration of ruthenium-catalyzed cycloadditions for alternative regioselectivity. |
| Diastereoselective Aldol Reactions | Use of chiral auxiliaries to control the stereochemical outcome of aldol reactions in the synthesis of β-homo-histidine derivatives. mdpi.com | Overcoming challenges in the removal of the chiral auxiliary without side reactions. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of protected amino acids and peptides. nih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater scalability and reproducibility. nih.gov
Future directions in this domain involve:
Automated Optimization: The development of automated flow systems that can autonomously optimize reaction conditions (e.g., temperature, flow rate, stoichiometry) using real-time analysis and machine learning algorithms. rsc.org This will significantly accelerate the development of robust and efficient synthetic routes for Z-His-ome and other derivatives.
End-to-End Synthesis: The creation of fully automated platforms that can perform multi-step syntheses of complex peptides from simple building blocks without manual intervention. researchgate.net This includes the integration of synthesis, purification, and analysis steps into a single, continuous process.
Scalable Manufacturing: Utilizing flow chemistry to enable the safe and efficient scale-up of protected histidine synthesis. soci.org This is particularly important for producing large quantities of these materials for pharmaceutical applications. The minimized scale-up considerations inherent to flow chemistry can ease the transition from discovery to production. soci.org
Continued Application of Computational Design and Predictive Modeling for Histidine Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in the design and study of histidine derivatives. These methods provide valuable insights into molecular properties and reaction mechanisms, guiding experimental work and accelerating the discovery process.
Key areas of future research include:
Rational Design of Novel Derivatives: Using computational methods to design new histidine analogues with specific properties, such as enhanced binding affinity for a particular receptor or improved catalytic activity. This includes the design of unnatural amino acids for incorporation into metalloproteins. bakerlab.org
Predicting Reactivity and Stability: Employing quantum mechanics (e.g., Density Functional Theory - DFT) to predict the reactivity of different histidine derivatives and the stability of various protecting groups. mdpi.com This can help in selecting the optimal synthetic route and avoiding unwanted side reactions. For instance, in silico analyses can rationalize the reactivity of histidine-containing dipeptides as carbonyl quenchers by assessing parameters like flexibility and nucleophilicity. nih.gov
Understanding Structure-Function Relationships: Using molecular dynamics simulations to study the conformational preferences of histidine-containing peptides and to understand how modifications to the histidine residue affect their structure and function. This can be used to investigate the structural impact of mutations, which is relevant for understanding disease mechanisms. rsc.org
Exploration of New Catalytic and Biocatalytic Applications for this compound and its Derivatives
The unique properties of the imidazole (B134444) side chain make histidine and its derivatives attractive candidates for use in catalysis. Research is expanding beyond their natural role in enzymes to explore new applications in synthetic chemistry and biocatalysis.
Emerging trends include:
Organocatalysis: Designing small molecule catalysts based on histidine derivatives for various organic transformations. The imidazole group can act as a nucleophile, a general base, or a proton shuttle, making it a versatile catalytic motif.
Biocatalysis and Directed Evolution: Incorporating histidine analogues into enzymes to create novel biocatalysts with altered or enhanced activities. nih.govacs.org Directed evolution techniques can be used to screen libraries of enzyme variants containing these unnatural amino acids to identify catalysts for specific reactions. nih.gov This approach has been used to evolve pyrrolysyl-tRNA synthetase to genetically encode various histidine analogues. nih.govacs.org
Metalloenzyme Mimics: Synthesizing coordination complexes with this compound and other derivatives to mimic the active sites of metalloenzymes. acs.org These synthetic catalysts can be used to perform challenging chemical transformations, such as selective oxidations. The encapsulation of enzymes or enzyme mimics within materials like metal-organic frameworks (MOFs) is also a promising strategy to enhance stability and reusability. researchgate.netmdpi.com
RNA Catalysis (Ribozymes): While not directly involving this compound, the study of ribozymes, which are RNA molecules with catalytic activity, often involves mechanisms like acid-base catalysis where nucleobases can functionally mimic the role of amino acid side chains like histidine. wikipedia.org Understanding these principles can inspire the design of new small-molecule catalysts.
Interdisciplinary Research with Materials Science, Nanotechnology, and Biomedical Engineering
The unique chemical properties of histidine are being leveraged in a growing number of interdisciplinary fields, opening up new avenues for research and application of its protected derivatives.
Future research at the intersection of chemistry and other disciplines includes:
Smart Materials: Developing pH-responsive polymers and hydrogels by incorporating histidine moieties. The imidazole side chain, with its pKa around 6, can protonate or deprotonate in response to small changes in pH, leading to changes in the material's properties. This is being explored for creating "smart" drug delivery systems that release their payload in the acidic microenvironment of tumors or within specific cellular compartments. rsc.orgmdpi.com
Nanotechnology: Functionalizing nanoparticles with histidine or its derivatives for various applications. For example, L-histidine has been used to modify graphene oxide to improve its dispersion and create protective coatings against corrosion. acs.org Poly-L-histidine nanoparticles are being investigated for the delivery of nucleic acids and small molecule drugs in cancer therapy. nih.gov The encapsulation of histidine within carbon nanotubes is also being studied for potential drug delivery applications. researchgate.net
Biomedical Engineering: This broad field utilizes histidine derivatives in various applications, from tissue engineering to the development of new diagnostic and therapeutic devices. wikipedia.orgmtu.eduyoutube.com For instance, histidine-rich peptides can be used to create biocompatible scaffolds for regenerative medicine, while the metal-binding properties of histidine are exploited in the design of biosensors and imaging agents. case.edumsoe.edu The development of polyzwitterions based on amino acids like histidine is an emerging area in the creation of biocompatible materials. rsc.org
Q & A
Q. How to design multi-disciplinary studies exploring this compound’s applications?
- Methodological Answer :
- Team composition : Include chemists, biologists, and data scientists.
- Milestone planning : Define objectives (e.g., synthesis → in vitro testing → computational modeling).
- Communication tools : Use platforms like Slack or Trello for real-time collaboration.
- Risk mitigation : Predefine contingency plans for technical bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
